

Application Notes and Protocols for SR1078 Administration in In-Vivo Mouse Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

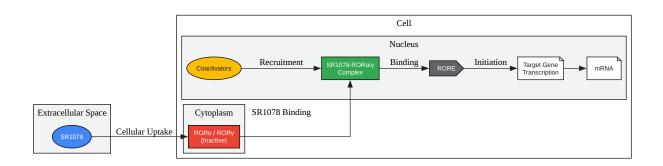
SR1078 is a synthetic agonist for the orphan nuclear receptors ROR α (Retinoic acid receptor-related orphan receptor alpha) and RORy (Retinoic acid receptor-related orphan receptor gamma).[1][2] These ligand-activated transcription factors are pivotal in regulating a wide array of physiological processes, including metabolism, inflammation, and circadian rhythm. As a dual agonist, **SR1078** provides a powerful chemical tool to investigate the physiological and pathophysiological roles of ROR α and ROR γ in vivo. These application notes provide a comprehensive guide for the preparation and administration of **SR1078** in mouse models, along with its mechanism of action and pharmacokinetic profile.

Mechanism of Action

SR1078 directly binds to the ligand-binding domain of RORα and RORy. This binding event induces a conformational change in the receptors, leading to the recruitment of coactivator proteins. The receptor-coactivator complex then binds to ROR response elements (ROREs) in the promoter regions of target genes, initiating their transcription. This transcriptional activation underlies the diverse biological effects of **SR1078**. In cancer cell lines, treatment with **SR1078** has been shown to lead to the stabilization of p53 and the induction of apoptosis.[2]

SR1078 Signaling Pathway





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Caption: **SR1078** signaling pathway.

Quantitative Data Summary

Table 1: Recommended Dosage and Administration for

In-Vivo Mouse Studies

| Parameter | Value | Reference(s) |
|----------------------|-------------------------------------|--------------|
| Compound | SR1078 | [1][2][3] |
| Animal Model | Mouse (e.g., C57BL/6J, BTBR) | [3] |
| Dosage | 10 mg/kg | [1][3] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][3] |
| Frequency | Acute or chronic (e.g., once daily) | [3] |

Table 2: Pharmacokinetic Profile of SR1078 in Mice (10 mg/kg, i.p.)



| Time Post-Injection | Plasma Concentration (μΜ) | Reference(s) |
|---------------------|---------------------------|--------------|
| 1 hour | 3.6 | [4][5] |
| 8 hours | > 0.8 | [4][5] |

Experimental Protocols Preparation of SR1078 for Injection

Due to its limited aqueous solubility, **SR1078** requires a specific vehicle for in-vivo administration. The following protocol is recommended for preparing a 2.5 mg/mL solution suitable for intraperitoneal injection.

Materials:

- SR1078 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Prepare a 25 mg/mL stock solution of SR1078 in DMSO.
- To prepare a 1 mL working solution (2.5 mg/mL):
 - Add 100 μL of the 25 mg/mL SR1078 stock solution to a sterile microcentrifuge tube.
 - Add 400 μL of PEG300 to the tube and mix thoroughly by vortexing.



- Add 50 μL of Tween-80 and mix again.
- Add 450 μL of saline to bring the final volume to 1 mL.
- Vortex the solution until it is a uniform suspension.
- This protocol yields a suspended solution of 2.5 mg/mL. This can be used for both oral and intraperitoneal injections.

Note: Always prepare fresh solutions on the day of injection.

Intraperitoneal (i.p.) Injection in Mice

Materials:

- Prepared SR1078 solution
- Sterile syringes (1 mL)
- Sterile needles (27-30 gauge)
- 70% ethanol wipes
- Appropriate animal handling and restraint equipment

Procedure:

- Animal Restraint: Properly restrain the mouse to expose the abdomen.
- Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
- Disinfection: Clean the injection site with a 70% ethanol wipe.
- Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
- Administration: Slowly inject the SR1078 solution.

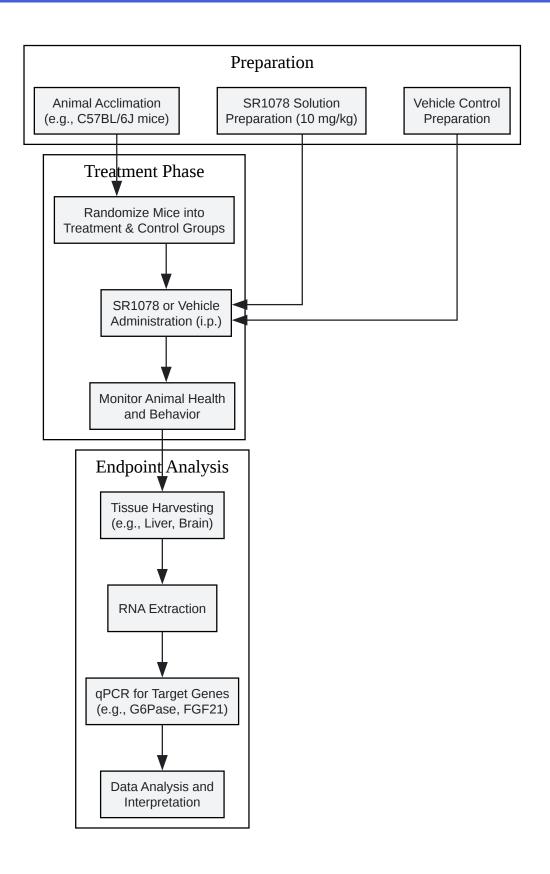


- Withdrawal: Carefully withdraw the needle.
- Monitoring: Monitor the animal for any adverse reactions post-injection.

Experimental Workflow

The following diagram outlines a general workflow for an in-vivo mouse study using SR1078.





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Caption: General experimental workflow for **SR1078** in-vivo mouse studies.



Applications in In-Vivo Mouse Models

SR1078 has been utilized in various mouse models to investigate the role of ROR α and ROR γ in different disease contexts.

- Metabolic Studies: In mice, **SR1078** treatment has been shown to stimulate the expression of ROR target genes in the liver, such as glucose-6-phosphatase (G6Pase) and fibroblast growth factor 21 (FGF21), highlighting its potential for studying metabolic regulation.[6][7]
- Neurodevelopmental and Neurodegenerative Disorders: In a mouse model of autism (BTBR mice), SR1078 treatment reduced repetitive behaviors and upregulated the expression of RORα target genes in the brain.[3][8]
- Cancer Research: SR1078 has been shown to inhibit the growth of transplanted tumors in nude mice.[1]
- Inflammation and Autoimmunity: The modulation of RORyt activity is a key area of research for Th17-mediated inflammatory diseases. While **SR1078** is an agonist, its utility in studying the broader roles of RORs in inflammation is significant.

Conclusion

SR1078 is a valuable pharmacological tool for elucidating the in-vivo functions of ROR α and ROR γ . The protocols and data presented here provide a foundation for researchers to design and execute robust in-vivo studies in mice. Careful preparation of the injection solution and adherence to proper administration techniques are crucial for obtaining reliable and reproducible results.

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